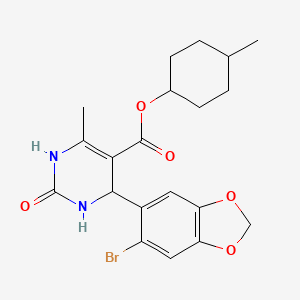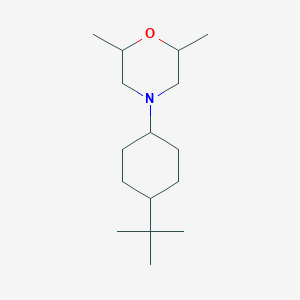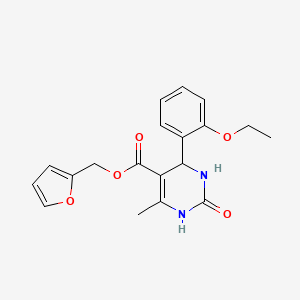![molecular formula C17H14ClN3O3 B5066957 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound with potential applications in scientific research. This compound has gained interest due to its unique chemical structure and potential biological activity. In
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may interact with certain enzymes and proteins in the body, leading to changes in cellular signaling pathways and gene expression. This may ultimately result in the inhibition of cancer cell growth, the suppression of infectious diseases, and the modulation of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide can have biochemical and physiological effects on cells and tissues. This compound has been shown to inhibit the growth of certain cancer cells, such as breast cancer and lung cancer cells. Additionally, this compound has been shown to have antibacterial and antifungal activity against certain infectious agents. Finally, this compound has been shown to have potential neuroprotective effects, suggesting that it may have applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide in lab experiments is its potential biological activity against a variety of diseases. Additionally, this compound has a unique chemical structure, which may allow researchers to explore new drug targets and mechanisms of action. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand how it interacts with enzymes and proteins in the body. Additionally, future research could explore the potential use of this compound in combination with other drugs or therapies, in order to enhance its biological activity. Finally, future research could focus on developing new derivatives of this compound, in order to improve its potency and reduce its toxicity.
Synthesis Methods
The synthesis of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl chloroacetate to form 2-(2-chlorophenyl)acetohydrazide. This compound is then reacted with sodium methoxide and 4-methoxybenzyl chloride to form the final product, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide has potential applications in scientific research as a tool compound for studying biological systems. This compound has been shown to have potential biological activity against cancer cells, infectious diseases, and neurological disorders. Researchers have used this compound in studies to investigate the mechanism of action of certain enzymes and proteins, as well as to explore new drug targets.
properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-12-8-6-11(7-9-12)19-16(22)10-15-20-17(24-21-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDEQWTBRWATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066913.png)

![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5066939.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5066943.png)
![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)
![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)

